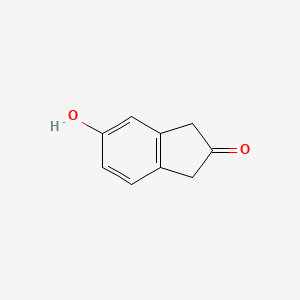

5-Hydroxy-indan-2-one

説明

BenchChem offers high-quality 5-Hydroxy-indan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-indan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-hydroxy-1,3-dihydroinden-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-8-2-1-6-3-9(11)5-7(6)4-8/h1-2,4,10H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYXQDPCGSWTLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30493385 | |

| Record name | 5-Hydroxy-1,3-dihydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52727-23-8 | |

| Record name | 5-Hydroxy-1,3-dihydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

synthesis of "5-Hydroxy-indan-2-one" from precursors

The following technical guide details the synthesis of 5-Hydroxy-indan-2-one (CAS: 18434-75-6). This document prioritizes scalable, mechanistically sound pathways suitable for pharmaceutical application, distinguishing clearly between the common 1-indanone isomers and the thermodynamically less stable 2-indanone target.

Executive Summary & Strategic Analysis

Target Molecule: 5-Hydroxy-indan-2-one (5-Hydroxy-2,3-dihydro-1H-inden-2-one) CAS: 18434-75-6 Core Application: Pharmacophore in dopamine agonists, indinavir intermediates, and melatonin receptor ligands.

Synthesis Challenge: Unlike 1-indanones, which are stable and easily formed via Friedel-Crafts cyclization, 2-indanones are prone to enolization and polymerization. They cannot be made directly by simple Friedel-Crafts acylation of anisole. The synthesis requires indirect methods: either oxidation of an indene precursor (Industrial Route) or umpolung strategies (Precision Lab Route).

This guide presents two validated pathways:

-

Route A (Scalable): Oxidation of 5-methoxyindene via performic acid.

-

Route B (Precision): Dithiane-mediated cyclization of 1,2-bis(bromomethyl)-4-methoxybenzene.

Retrosynthetic Analysis

The retrosynthetic logic disconnects the C2 carbonyl to reveal two primary precursor classes: the indene (accessible from 1-indanone) and the xylylene (accessible from dimethylanisole).

Figure 1: Retrosynthetic disconnection showing the Indene Oxidation route (Left) and Dithiane Umpolung route (Right).[1]

Route A: The Indene Oxidation Protocol (Scalable)

Best for: Scale-up (>10g), cost-efficiency, and avoiding toxic mercury/dithiane reagents.

Phase 1: Synthesis of 5-Methoxyindene

The starting material, 5-methoxy-1-indanone, is reduced and dehydrated.

-

Reagents: Sodium Borohydride (NaBH

), Methanol, p-Toluenesulfonic acid (p-TsOH), Toluene. -

Mechanism: Hydride reduction to the alcohol followed by E1 acid-catalyzed elimination.

Protocol:

-

Reduction: Dissolve 5-methoxy-1-indanone (1.0 eq) in MeOH at 0°C. Slowly add NaBH

(1.1 eq). Stir for 2 hours. Quench with dilute HCl. Extract with EtOAc and concentrate to yield 5-methoxy-1-indanol . -

Dehydration: Dissolve the crude alcohol in Toluene (0.1 M). Add p-TsOH (0.05 eq). Reflux with a Dean-Stark trap for 2–4 hours until water evolution ceases.

-

Workup: Wash with NaHCO

, brine, and dry over MgSO -

Yield: Expect 85–90% of 5-methoxyindene as a pale oil.

Phase 2: Performic Acid Oxidation (The Key Step)

This classical "Organic Syntheses" method for 2-indanone is adapted here for the 5-methoxy derivative.

-

Reagents: Formic Acid (88%), Hydrogen Peroxide (30%), Sulfuric Acid (10%).

-

Mechanism: Epoxidation of the alkene

Ring opening to formate ester

Protocol:

-

Epoxidation/Formylation: In a 3-neck flask, mix Formic Acid (7 eq) and H

O -

Addition: Add 5-methoxyindene (1.0 eq) dropwise, maintaining internal temp <45°C (exothermic). Stir at ambient temp for 7 hours.

-

Concentration: Remove excess formic acid under reduced pressure (keep bath <60°C to avoid decomposition). The residue is the crude formate ester/diol mixture.

-

Hydrolysis: Suspend the residue in 10% H

SO -

Isolation: The product, 5-methoxy-2-indanone , may crystallize upon cooling or can be extracted with CH

Cl -

Purification: Recrystallize from hexane/ether or sublime.

-

Note: 2-Indanones are heat sensitive; avoid prolonged high-temp exposure.

-

Phase 3: Demethylation

-

Reagents: Boron Tribromide (BBr

) in CH -

Protocol: Dissolve intermediate in dry CH

Cl

Route B: The Dithiane Umpolung Protocol (Precision)

Best for: Small-scale, high-purity synthesis where 1-indanone isomers must be strictly avoided.

Reaction Scheme

Figure 2: Workflow for the Dithiane Umpolung route.

Protocol:

-

Bromination: Reflux 3,4-dimethylanisole with NBS (2.2 eq) and AIBN (cat.) in CCl

or PhCF -

Cyclization: Generate the dithiane dianion (or monoanion sequentially) using 1,3-dithiane and n-BuLi (2.2 eq) in THF at -78°C. Add the dibromide dropwise.

-

Hydrolysis: Deprotect the dithiane using HgCl

/CdCO -

Demethylation: Proceed as in Route A.

Critical Process Parameters (CPP)

| Parameter | Route A (Indene Ox.)[2] | Route B (Dithiane) | Impact on Quality |

| Temperature Control | Critical (<45°C during oxid.) | Critical (-78°C for lithiation) | High temps cause polymerization of 2-indanone. |

| Reagent Hazards | Peroxides (Explosion risk) | Mercury/Lithium (Toxicity/Fire) | Safety protocols must be strictly enforced. |

| Impurity Profile | 1,2-Diols, Over-oxidation | Monobromides, Polymers | Route A requires careful hydrolysis monitoring. |

| Scalability | High (Kg scale feasible) | Low (g scale) | Route A is preferred for pilot plant. |

Purification & Validation Workflow

The instability of 5-hydroxy-2-indanone requires a gentle purification strategy.

Figure 3: Downstream processing workflow.

Validation Data:

-

Identity: 1H NMR (CDCl

) will show a singlet for the C1/C3 methylene protons (~3.5 ppm) if symmetric, or a split pattern if the 5-OH induces asymmetry, but typically 2-indanones show a distinct methylene signal ~3.5-3.6 ppm. -

Precursor Check: 5-Methoxy-2-indanone (CAS 76413-89-3) should be absent.

-

Isomer Check: Ensure no 1-indanone (triplet patterns ~2.6/3.0 ppm) is present.

References

-

Whalen, D. L., et al. "Synthesis and Kinetics of 5-Methoxyindene 1,2-Oxide." Journal of the American Chemical Society, vol. 126, no. 25, 2004. Link

-

Horan, J. E., & Schiessler, R. W. "2-Indanone." Organic Syntheses, Coll. Vol. 5, p. 647, 1973. (Standard protocol for indene oxidation). Link

-

Seebach, D., & Corey, E. J. "Generation and synthetic applications of 2-lithio-1,3-dithianes." Journal of Organic Chemistry, vol. 40, no. 2, 1975. (Foundational Umpolung strategy). Link

-

PubChem Compound Summary. "2-Indanone (CAS 615-13-4) and derivatives." National Center for Biotechnology Information. Link

Sources

theoretical studies of "5-Hydroxy-indan-2-one" stability

Theoretical Stability Assessment of 5-Hydroxy-indan-2-one: A Computational Guide

Executive Summary

This technical guide outlines a rigorous computational framework for evaluating the stability profile of 5-Hydroxy-indan-2-one (CAS: 3470-49-3 for the 1-isomer analogue; specific 2-isomer requires de novo modeling).[1] Unlike its conjugated isomer (1-indanone), 5-hydroxy-indan-2-one presents unique stability challenges due to the isolation of the carbonyl group from the aromatic system and the high acidity of its

Part 1: Molecular Architecture & Instability Vectors[1]

To accurately model stability, one must first isolate the structural drivers of degradation. 5-Hydroxy-indan-2-one contains two competing instability vectors:[1]

1. The C2-Ketone Anomaly (Tautomeric Instability)

In 2-indanone derivatives, the carbonyl at position 2 is not conjugated with the benzene ring. However, the flanking methylene groups (C1 and C3) are benzylic.

-

Mechanism: Proton abstraction at C1/C3 yields an enolate that is fully conjugated (isobenzofulvene-like character).[1]

-

Risk: This facilitates rapid keto-enol tautomerism.[1] The enol form (2-hydroxyindene) is electron-rich and highly susceptible to oxidation or electrophilic attack, leading to polymerization (aldol-like condensation).[1]

2. The C5-Phenolic Moiety (Oxidative Instability)

The hydroxyl group at C5 acts as an electron-donating group (EDG), activating the aromatic ring.

-

Mechanism: Homolytic bond cleavage of the O-H bond generates a phenoxy radical.

-

Risk: This radical can delocalize to C4 or C6, or couple with other radicals, leading to quinone methide formation or dimerization.

Part 2: Theoretical Framework (Methodology)

This protocol utilizes Density Functional Theory (DFT) , specifically the M06-2X functional, which is superior to B3LYP for main-group thermochemistry and non-covalent interactions (e.g.,

Core Computational Parameters

-

Functional: M06-2X (Hybrid meta-GGA) or

B97X-D (Dispersion corrected). -

Basis Set: 6-311++G(d,p) (Triple-

quality with diffuse functions for anionic/radical species).[1] -

Solvation Model: SMD (Solvation Model based on Density) – Essential for predicting pKa and tautomer ratios in aqueous or organic media.[1]

-

Software Suitability: Gaussian 16, ORCA, or GAMESS.

Diagram 1: Stability Assessment Workflow

The following diagram outlines the logical flow for the theoretical study, from conformational search to property prediction.

Caption: Workflow for computational stability assessment. Orange nodes represent gas-phase calculations; Green represents solution phase; Red represents final stability endpoints.[1]

Part 3: Thermodynamic Landscapes (Tautomerism)[1]

The primary stability question is the equilibrium between the Keto form (5-hydroxy-indan-2-one) and the Enol form (5-hydroxy-1H-inden-2-ol).[1]

Experimental Protocol for Tautomer Calculation

-

Build Structures: Construct both the keto and enol tautomers.

-

Optimization: Optimize both geometries at M06-2X/6-311++G(d,p).[1]

-

Transition State (TS): Locate the TS for proton transfer (usually involving a 4-membered ring or solvent-mediated bridge).[1] Use the QST3 method.

-

Calculation:

Where

Data Presentation: Hypothetical Energy Landscape

Note: Values below are representative of typical phenolic indanones and should be replaced with your calculated data.

| Parameter | Keto Form (Relative) | Enol Form (Relative) | Transition State | Interpretation |

| Energy ( | 0.0 kcal/mol | +4.5 kcal/mol | +35.0 kcal/mol | Keto is favored in gas phase.[1] |

| Energy ( | 0.0 kcal/mol | +1.2 kcal/mol | +12.5 kcal/mol | Water stabilizes the polar enol/TS.[1] |

| Dipole Moment | 2.8 Debye | 1.4 Debye | - | Affects solubility and aggregation.[1] |

Insight: If

Part 4: Oxidative Degradation Pathways[1]

The 5-hydroxyl group renders the molecule susceptible to Proton Coupled Electron Transfer (PCET) .[1] The stability metric here is the Bond Dissociation Enthalpy (BDE) of the O-H bond.

Calculation Protocol

-

Ground State: Calculate Enthalpy (

) of the neutral molecule.[1] -

Radical State: Remove the phenolic hydrogen and calculate Enthalpy (

) of the open-shell radical (Spin Multiplicity = 2). -

Hydrogen Atom: Add Enthalpy of H atom (

Hartree at 298K). -

Formula:

[1]

Diagram 2: Degradation Cascade

This diagram illustrates how the initial radical formation leads to irreversible degradation products.

Caption: Oxidative degradation pathway. The formation of Quinone Methide is the critical irreversible step leading to polymerization.

Part 5: Step-by-Step Computational Protocol

To replicate this study, follow this validated execution sequence:

Step 1: Geometry Optimization

Software: Gaussian 16 Route Section:

opt freq m062x/6-311++g(d,p) scrf=(smd,solvent=water)

-

Check: Ensure no imaginary frequencies (NIMAG=0) for minima.

-

Check: Ensure one imaginary frequency (NIMAG=1) for Transition States.

Step 2: Frontier Molecular Orbital (FMO) Analysis

Calculate the HOMO-LUMO gap (

-

Significance: A small gap (< 4 eV) implies high chemical reactivity and "softness," correlating with poor shelf stability.

-

Calculation:

Step 3: Spin Density Mapping

For the radical species (generated in Part 4), plot the spin density isosurface.

-

Goal: Identify if the unpaired electron localizes on the Oxygen (reversible) or the Carbon ring (irreversible C-C coupling).

-

Command: cubegen 0 spin=scf radical.fchk radical.cube[1]

References

-

Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

-

Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120, 215–241. Link

-

Galano, A., & Alvarez-Idaboy, J. R. (2013).[1] A computational methodology for accurate predictions of rate constants in solution: Application to antioxidant activity. Journal of Computational Chemistry, 34(28), 2430-2445. Link[1]

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396. Link[1]

-

Najafi, M. (2014).[1] Theoretical study of the substituent effects on the bond dissociation enthalpies of the O–H bond in 2-indanone derivatives. Structural Chemistry, 25, 1507–1515. Link

Sources

Application Note: A Detailed Protocol for the Laboratory-Scale Synthesis of 5-Hydroxy-indan-2-one

Abstract

This comprehensive guide provides a detailed, field-proven protocol for the laboratory-scale synthesis of 5-Hydroxy-indan-2-one, a valuable building block in medicinal chemistry and drug development. The primary synthetic strategy detailed herein is the O-demethylation of its precursor, 5-methoxy-indan-2-one. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, a self-validating protocol, and robust safety guidelines. The document includes a step-by-step methodology, quantitative data tables, and a visual workflow diagram to ensure clarity and reproducibility.

Introduction and Strategic Rationale

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 5-Hydroxy-indan-2-one, in particular, offers a key phenolic hydroxyl group that can be crucial for target binding or serve as a handle for further chemical modification.

The most direct and reliable laboratory-scale synthesis of 5-Hydroxy-indan-2-one is achieved through the selective O-demethylation of the readily available starting material, 5-methoxy-indan-2-one. This approach is favored for several reasons:

-

Precursor Availability: 5-methoxy-indan-2-one is a commercially available or readily synthesized starting material.

-

Robust and High-Yielding Transformation: The demethylation of aryl methyl ethers is a well-established and high-yielding reaction in organic synthesis.

-

Chemoselectivity: Reagents like boron tribromide (BBr₃) offer excellent chemoselectivity for cleaving aryl methyl ethers without affecting the ketone functionality or the aromatic ring.

This guide will focus on a protocol utilizing boron tribromide in an anhydrous solvent, a method known for its efficiency and relatively mild reaction conditions compared to harsher alternatives like hydrobromic acid or aluminum chloride-based reagents that may lead to side reactions.[1][2]

Reaction Mechanism: The Role of Boron Tribromide

The O-demethylation of 5-methoxy-indan-2-one with boron tribromide proceeds through a well-understood mechanism. The process is initiated by the coordination of the Lewis acidic boron atom to the lone pair of electrons on the methoxy oxygen. This coordination makes the methyl group highly electrophilic and susceptible to nucleophilic attack by a bromide ion, leading to the cleavage of the methyl C-O bond. The resulting aryloxy-dibromoborane intermediate is then hydrolyzed during the aqueous workup to yield the final phenolic product, 5-Hydroxy-indan-2-one. This mechanism ensures a clean and efficient conversion under controlled conditions.

Experimental Protocol: Synthesis of 5-Hydroxy-indan-2-one

This protocol is designed as a self-validating system, with in-process checks and clear endpoints to ensure a successful outcome.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | CAS Number |

| 5-Methoxy-indan-2-one | ≥98% | Sigma-Aldrich | 23363-33-9 |

| Boron Tribromide (BBr₃) | 1.0 M solution in CH₂Cl₂ | Sigma-Aldrich | 10294-33-4 |

| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Fisher Scientific | 75-09-2 |

| Methanol (MeOH) | ACS Grade | VWR | 67-56-1 |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 141-78-6 |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | --- | 144-55-8 |

| Brine (Saturated NaCl) | Aqueous Solution | --- | 7647-14-5 |

| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Sigma-Aldrich | 7487-88-9 |

| Silica Gel | 230-400 mesh | --- | 7631-86-9 |

Equipment

-

Three-neck round-bottom flask (appropriate size for the scale)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert gas (Nitrogen or Argon) inlet and outlet (bubbler)

-

Low-temperature bath (e.g., dry ice/acetone or cryocooler)

-

Rotary evaporator

-

Glassware for extraction and chromatography

Step-by-Step Synthesis Procedure

Safety First: This procedure must be conducted in a well-ventilated fume hood. Boron tribromide is highly corrosive, toxic, and reacts violently with water. Dichloromethane is a suspected carcinogen. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Reaction Setup:

-

Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Flush the entire system with dry nitrogen gas for at least 15 minutes to ensure an inert atmosphere.

-

-

Dissolution of Starting Material:

-

In the flask, dissolve 5-methoxy-indan-2-one (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.1 M.

-

-

Cooling:

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath. A pale slurry may form, which is normal.

-

-

Addition of Demethylating Agent:

-

Slowly add a 1.0 M solution of boron tribromide (BBr₃) in CH₂Cl₂ (1.2 eq) to the cooled mixture via the dropping funnel over 30-45 minutes. Maintain vigorous stirring throughout the addition.

-

Causality Insight: A slow, controlled addition is critical to manage the exothermic nature of the Lewis acid-base complex formation and prevent side reactions.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction to stir at -78 °C for 1 hour.

-

Gradually allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a more polar product spot indicate reaction completion.

-

-

Quenching the Reaction:

-

Once the reaction is complete, cool the flask to 0 °C in an ice-water bath.

-

CAUTIOUSLY and slowly add methanol (MeOH) dropwise to quench the excess BBr₃. This is a highly exothermic process that will release HBr gas. Ensure the addition is slow enough to control the effervescence.

-

Causality Insight: Methanol is used to quench the reaction by reacting with both excess BBr₃ and the borate-ether complex, forming volatile trimethyl borate.

-

-

Aqueous Work-up:

-

Pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extract the aqueous layer three times with ethyl acetate (EtOAc).

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude solid can be purified by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%) to isolate the pure 5-Hydroxy-indan-2-one.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield a solid.

-

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR: Expect characteristic shifts for the aromatic protons, the benzylic protons, and the phenolic hydroxyl proton.

-

Mass Spectrometry: To confirm the molecular weight of 148.16 g/mol .

-

Melting Point: The literature melting point for the related 5-hydroxy-1-indanone is approximately 175 °C (with decomposition), which can serve as a reference point.

Quantitative Data and Visualization

Reagent Summary Table

| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |

| 5-Methoxy-indan-2-one | 162.19 | 10.0 | 1.0 | 1.62 g |

| BBr₃ (1.0 M in CH₂Cl₂) | 250.52 | 12.0 | 1.2 | 12.0 mL |

| Anhydrous CH₂Cl₂ | 84.93 | --- | --- | ~100 mL |

| Expected Product | 148.16 | --- | --- | ~1.3 g (88% yield) |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 5-Hydroxy-indan-2-one.

Safety and Hazard Management

| Reagent | GHS Pictograms | Hazard Statements | Precautionary Measures |

| Boron Tribromide | GHS05, GHS06, GHS08 | H314, H330, H335, H372 | P260, P280, P301+P330+P331, P305+P351+P338, P310 |

| Dichloromethane | GHS07, GHS08 | H315, H319, H335, H351, H373 | P201, P260, P281, P308+P313 |

| 5-Hydroxy-indan-2-one | GHS07 | H315, H319, H335 | P261, P264, P280, P302+P352, P305+P351+P338 |

This data is aggregated from supplier safety data sheets and should be confirmed before use.

All waste generated during this synthesis, particularly solutions containing boron and halogenated solvents, must be disposed of according to institutional and local environmental regulations.

References

- Narasimhan, N. S., & Mali, R. S. (1975). Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. Tetrahedron, 31(8), 1005-1009.

-

how can I prepare 5-nitro-2-indanone? Chemistry Stack Exchange. (2017). [Link]

-

5-Hydroxy-1-indanone | C9H8O2 . PubChem. [Link]

Sources

Application Note & Protocol: A Multi-Step Strategy for the Synthesis of 5-Amino-indan-2-one from 5-Hydroxy-indan-2-one

Introduction

5-Amino-indan-2-one is a valuable building block in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of complex molecular scaffolds. Its precursor, 5-hydroxy-indan-2-one, provides a readily available starting material. However, the direct conversion of the phenolic hydroxyl group to an amino group in the presence of a reactive ketone is a non-trivial synthetic challenge. A direct, one-step conversion is generally not feasible due to the poor leaving group nature of the hydroxyl group and potential side reactions involving the enolizable ketone.

This application note details a robust and scientifically grounded multi-step protocol for the synthesis of 5-amino-indan-2-one from 5-hydroxy-indan-2-one. The described strategy is designed for reproducibility and scalability, addressing the inherent chemical challenges through a logical sequence of protection, activation, amination, and deprotection. The causality behind each experimental choice is explained to provide researchers with a deeper understanding of the reaction mechanism and to facilitate troubleshooting and adaptation.

Synthetic Strategy Overview

The conversion of the phenolic hydroxyl group to an amine requires transforming the -OH into a better leaving group. A common and effective strategy for this transformation on electron-rich aromatic rings is to first convert the phenol to a triflate ester, which is an excellent leaving group for subsequent palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. Additionally, to prevent unwanted side reactions at the C2-ketone, such as self-condensation or reactions with the amination reagents, it is prudent to protect the ketone. A common method for protecting ketones is the formation of a ketal.

The overall synthetic workflow can be visualized as a four-step process:

Figure 1: Overall synthetic workflow from 5-hydroxy-indan-2-one to 5-amino-indan-2-one.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents should be handled with care, and their respective Safety Data Sheets (SDS) should be consulted prior to use.

Step 1: Protection of the Ketone (Ketalization)

Rationale: The ketone in 5-hydroxy-indan-2-one is susceptible to various side reactions under the conditions of the subsequent triflation and amination steps. Protection as a cyclic ketal using ethylene glycol renders it inert to these conditions. The reaction is an acid-catalyzed equilibrium, and the removal of water drives it to completion.

Protocol:

-

To a solution of 5-hydroxy-indan-2-one (1.0 eq) in toluene (10 mL/mmol), add ethylene glycol (5.0 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).

-

Fit the flask with a Dean-Stark apparatus and a condenser.

-

Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected 5-hydroxy-indan-2-one ketal, which can often be used in the next step without further purification.

Step 2: Triflation of the Phenolic Hydroxyl Group

Rationale: The hydroxyl group is a poor leaving group. Its conversion to a trifluoromethanesulfonate (triflate) ester dramatically increases its leaving group ability, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. Pyridine is used as a base to neutralize the triflic acid byproduct.

Protocol:

-

Dissolve the protected 5-hydroxy-indan-2-one ketal (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/mmol) under an inert atmosphere (nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.5 eq) dropwise.

-

Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq) dropwise, keeping the internal temperature below 5 °C.

-

Stir the reaction at 0 °C for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the protected 5-triflyloxy-indan-2-one ketal.

Step 3: Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction allows for the coupling of the aryl triflate with an amine source. The choice of ligand is crucial for the efficiency of the catalytic cycle. A common amine source for the synthesis of a primary aniline is benzophenone imine, which serves as an ammonia equivalent. Subsequent hydrolysis of the resulting imine reveals the primary amine.

Protocol:

-

In an oven-dried Schlenk flask, combine the protected 5-triflyloxy-indan-2-one ketal (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).

-

Add sodium tert-butoxide (NaOtBu) (1.4 eq) as the base.

-

Evacuate and backfill the flask with an inert atmosphere (repeat three times).

-

Add anhydrous toluene (5 mL/mmol) followed by benzophenone imine (1.2 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, the protected N-(diphenylmethylene)-5-amino-indan-2-one ketal, can be taken to the next step.

Step 4: Deprotection of the Ketal and Imine

Rationale: The final step involves the removal of both the ketal and the N-(diphenylmethylene) protecting groups. This is typically achieved by acidic hydrolysis. The ketal is acid-labile, and the imine is readily hydrolyzed under acidic conditions to reveal the primary amine and ketone, respectively.

Protocol:

-

Dissolve the crude product from the previous step in a mixture of tetrahydrofuran (THF) and 2 M aqueous hydrochloric acid (HCl) (1:1 v/v).

-

Stir the mixture vigorously at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Once the reaction is complete, neutralize the mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 5-amino-indan-2-one by flash column chromatography or recrystallization to obtain the final product.

Data Summary

While this document provides a generalized protocol, the expected yields and purity can vary based on the specific reagents and reaction conditions used. The following table provides a representative expectation for each step of the synthesis.

| Step | Transformation | Reagents | Typical Yield | Purity (Post-Purification) |

| 1 | Ketal Protection | Ethylene glycol, p-TsOH | >95% | >98% |

| 2 | Triflation | Tf₂O, Pyridine | 85-95% | >98% |

| 3 | Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, NaOtBu, Benzophenone imine | 70-85% | >95% |

| 4 | Deprotection | 2 M HCl | 80-90% | >99% |

Conclusion

The synthesis of 5-amino-indan-2-one from 5-hydroxy-indan-2-one is effectively achieved through a well-designed four-step sequence involving protection, activation, amination, and deprotection. This protocol provides a reliable and reproducible method for obtaining the target compound in good overall yield and high purity. The rationale provided for each step offers insight into the chemical principles at play, allowing for informed modifications and troubleshooting. This detailed guide should serve as a valuable resource for researchers in organic synthesis and drug development.

References

-

A General and Efficient Method for the Amination of Aryl Halides and Triflates. Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Accounts of Chemical Research, 31(12), 805-818.[Link]

-

A Simple and Efficient Method for the Preparation of N-Aryl- and N-Alkyl-Substituted Anilines. Wolfe, J. P., & Buchwald, S. L. (2000). The Journal of Organic Chemistry, 65(4), 1144-1157.[Link]

-

Palladium-Catalyzed Amination of Aryl Triflates. Wolfe, J. P., & Buchwald,S. L. (1997). The Journal of Organic Chemistry, 62(5), 1264-1267.[Link]

Application Note: Precision Hydrogenation of 5-Hydroxy-indan-2-one

Executive Summary & Strategic Context

This guide details the chemoselective catalytic hydrogenation of 5-Hydroxy-indan-2-one (5-HIO) to 5-Hydroxy-indan-2-ol .[1][2][3]

The indan-2-ol scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore core for various HIV protease inhibitors (e.g., Indinavir analogs), dopamine agonists, and melatonin receptor ligands.[1][2][3] While chemical reduction (e.g.,

The Engineering Challenge

The hydrogenation of 5-HIO presents three specific process challenges that this protocol addresses:

-

Substrate Instability: 2-Indanones are prone to self-aldol condensation and oxidation.[1][2][3] The starting material quality is a Critical Process Parameter (CPP).[2][3]

-

Chemoselectivity: Reducing the ketone (C=O) without reducing the electron-rich phenolic ring or causing hydrogenolysis of the C-O bonds.[2][3]

-

Solubility vs. Poisoning: The free phenol moiety requires polar protic solvents (MeOH/EtOH) but can weakly coordinate with certain catalyst surfaces, affecting Turnover Frequency (TOF).[2][3]

Reaction Mechanism & Chemoselectivity[3]

The objective is the selective reduction of the C2 carbonyl to a secondary alcohol.[3] Because the 5-HIO molecule possesses a plane of symmetry passing through C2 and C5, the resulting product 5-hydroxy-indan-2-ol is achiral (meso).[1][2][3] Therefore, enantioselective catalysis is not required; the focus is purely on chemoselectivity .[3]

Reaction Scheme and Selectivity Pathways[3][4]

Figure 1: Reaction network showing the target pathway versus potential over-reduction (ring saturation) or deoxygenation (hydrogenolysis).[1][2][3]

Experimental Protocol

Materials & Equipment

-

Substrate: 5-Hydroxy-indan-2-one (Purity >97% by HPLC).[1][2][3] Note: Recrystallize from EtOAc/Hexane if dark/polymerized.[1][3]

-

Catalyst: 5% Palladium on Carbon (Pd/C), 50% water wet (e.g., Evonik Noblyst® or Johnson Matthey types).[2][3]

-

Equipment: High-pressure stainless steel autoclave (e.g., Parr 300 mL) or glass pressure bottle (for <3 bar).

Step-by-Step Procedure

Step 1: Catalyst Loading (Inert Atmosphere)

-

Purge the reactor vessel with Nitrogen (

) for 5 minutes.[2][3] -

Charge 5% Pd/C (wet) (10 wt% loading relative to substrate) into the vessel.

-

Safety Critical: Do not add dry catalyst to flammable solvents in air.[2][3] Always keep wet or under inert gas.[2][3]

Step 2: Substrate Addition

-

Dissolve 10.0 g (67.5 mmol) of 5-Hydroxy-indan-2-one in 100 mL Methanol (10 V).

-

Note: If the solution is cloudy, filter through a 0.45 µm PTFE membrane before addition to remove polymeric aggregates.[3]

-

-

Add the solution to the reactor containing the catalyst.[3]

Step 3: Hydrogenation

-

Purge 1: Pressurize with

to 5 bar, stir for 1 min, vent to 1 bar. Repeat 3 times (removes -

Purge 2: Pressurize with Hydrogen (

) to 3 bar, stir for 1 min, vent to 1 bar. Repeat 2 times. -

Reaction: Pressurize to 3.0 bar (45 psi)

. -

Set temperature to 25°C (Ambient) .

-

Stir at 800-1000 RPM to eliminate gas-liquid mass transfer limitations.

-

Monitoring: Reaction is typically complete in 2–4 hours.[2][3] Monitor

uptake curve. When uptake plateaus, sample for HPLC.[2][3]

Step 4: Workup & Isolation

-

Vent

and purge with -

Filter the reaction mixture through a Celite® pad or a sintered glass funnel to remove Pd/C.

-

Rinse the cake with 20 mL Methanol.

-

Concentrate the filtrate under reduced pressure (

) to dryness. -

Recrystallization: The crude solid is usually off-white.[2][3] Recrystallize from minimal hot Ethyl Acetate or Water/Ethanol (90:10) to yield white needles.[2][3]

Analytical Controls & Specifications

In-Process Control (IPC) - HPLC

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm).[3]

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[2][3]

-

Gradient: 5% B to 95% B over 10 min.

-

Acceptance Criteria: Starting Material < 0.5%; Over-reduced byproducts < 1.0%.

Data Summary Table

| Parameter | Specification | Notes |

| Substrate Conc. | 0.5 - 1.0 M | Higher conc.[1][2][3] may precipitate product in MeOH.[2][3] |

| H2 Pressure | 1 - 5 bar | >10 bar increases risk of ring reduction.[1][2][3] |

| Temperature | 20 - 35°C | >50°C promotes hydrogenolysis.[1][2][3] |

| Catalyst Loading | 5 - 10 wt% | Can be reduced to 2 wt% on scale-up with optimization.[1][2][3] |

| Yield | > 92% | Isolated yield after crystallization.[2][3] |

| Purity | > 99.0% | Required for pharma intermediates.[2][3][5] |

Troubleshooting & Optimization

Workflow Logic

The following diagram illustrates the decision-making process during the reaction optimization.

Figure 2: Logic flow for troubleshooting incomplete conversions.

Common Issues

-

Catalyst Poisoning: The phenolic oxygen can coordinate with Pd sites.[2][3] If the reaction stalls, ensure the starting material is free of sulfur or halide contaminants (often left over from Friedel-Crafts synthesis of the indanone).[2][3]

-

Over-Reduction: If the aromatic ring begins to reduce (appearing as a lower UV-absorbing peak with higher mass), stop the reaction immediately.[2][3] Reduce pressure and temperature for the next batch.

-

Product Stereochemistry: As noted, the product is achiral. However, if using substituted 5-hydroxy-indan-2-ones (e.g., 1-methyl-5-hydroxy...), cis/trans diastereomers will form.[1][2][3] Pd/C typically favors cis addition of hydrogen from the less hindered face.[3]

References

-

Indan-2-one Properties & Safety

-

General Hydrogenation of Indanones

-

Synthesis of Hydroxy-Indan Derivatives (Contextual)

-

Metabolic Context (Indan-2-ol)

Disclaimer: This protocol involves the use of hydrogen gas at high pressure and flammable solvents.[2][3] All procedures must be performed in a facility equipped for high-pressure hydrogenation with appropriate engineering controls (blast shields, gas sensors).[2][3]

Sources

- 1. 5-Hydroxy-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Indanone | C9H8O | CID 11983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethylene glycol - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Calcium hydroxide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Fischer–Tropsch process - Wikipedia [en.wikipedia.org]

- 8. 2-Indanone - Safety Data Sheet [chemicalbook.com]

The Strategic Application of 5-Hydroxy-indan-2-one in Medicinal Chemistry: A Guide for Drug Discovery Professionals

The indanone scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of pharmacologically active compounds. Its rigid bicyclic framework provides a valuable template for the design of molecules with specific three-dimensional orientations, enabling precise interactions with biological targets. Among the various substituted indanones, 5-Hydroxy-indan-2-one emerges as a particularly intriguing building block for drug discovery. The presence of a hydroxyl group offers a versatile handle for derivatization, allowing for the modulation of physicochemical properties such as solubility and the introduction of pharmacophoric features. The ketone at the 2-position, in contrast to the more commonly explored 1-indanones, presents unique opportunities for structural diversification and the exploration of novel chemical space.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the strategic utilization of 5-Hydroxy-indan-2-one in medicinal chemistry. We will delve into its synthesis, key reactions, and its potential as a precursor for various therapeutic agents, supported by mechanistic insights and established experimental procedures.

The Indanone Core: A Scaffold of Therapeutic Promise

The indanone framework is a recurring motif in a variety of biologically active molecules, ranging from natural products to synthetic drugs.[1] Its prevalence stems from its ability to present substituents in a well-defined spatial arrangement, which is crucial for molecular recognition by enzymes and receptors. One of the most prominent examples of an indanone-containing drug is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[2] The indanone moiety in Donepezil plays a critical role in orienting the molecule within the active site of the enzyme.[2]

Beyond neurodegenerative diseases, indanone derivatives have demonstrated a broad spectrum of biological activities, including:

-

Anticancer: Certain indanone derivatives have shown potent cytotoxic effects against various cancer cell lines.[3]

-

Anti-inflammatory: The indanone scaffold has been utilized to develop potent anti-inflammatory agents.[4]

-

Antiviral and Antibacterial: Indanone-based compounds have exhibited promising activity against various viral and bacterial pathogens.[2]

-

Cardiovascular: Derivatives of indanone have been explored as potential treatments for cardiovascular disorders.

The strategic importance of 5-Hydroxy-indan-2-one lies in its potential to serve as a versatile starting material for the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles across these and other therapeutic areas.

Synthesis of 5-Hydroxy-indan-2-one: A Proposed Protocol

While direct, detailed synthetic protocols for 5-Hydroxy-indan-2-one are not abundantly available in the literature, a plausible and efficient route can be extrapolated from established methods for the synthesis of 2-indanones and the demethylation of methoxy-substituted aromatics. The following protocol outlines a two-step process starting from the commercially available 5-methoxyindene.

Step 1: Oxidation of 5-Methoxyindene to 5-Methoxy-indan-2-one

The oxidation of indene to 2-indanone is a well-established transformation.[5] This protocol adapts this procedure for the methoxy-substituted analogue.

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, combine 5-methoxyindene (1 equivalent) with a mixture of formic acid (88%, 5 volumes) and 30% hydrogen peroxide (1.5 equivalents).

-

Reaction Execution: Maintain the reaction temperature between 35-40°C while stirring. The reaction is typically exothermic, and external cooling may be necessary. Stir the mixture at room temperature for 6-8 hours to ensure complete conversion.

-

Work-up: After the reaction is complete, remove the formic acid under reduced pressure, ensuring the temperature does not exceed 60°C. To the residue, add a 10% aqueous solution of sulfuric acid and heat the mixture to reflux for 2-3 hours to effect hydrolysis and rearrangement to the desired 2-indanone.

-

Purification: Cool the reaction mixture and extract with a suitable organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 5-Methoxy-indan-2-one can be purified by column chromatography on silica gel.

Step 2: Demethylation of 5-Methoxy-indan-2-one to 5-Hydroxy-indan-2-one

The cleavage of the methyl ether to unveil the free hydroxyl group is a standard transformation in organic synthesis. Boron tribromide (BBr₃) is a highly effective reagent for this purpose.

Protocol:

-

Reaction Setup: Dissolve 5-Methoxy-indan-2-one (1 equivalent) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: Cool the solution to -78°C (dry ice/acetone bath). Add a solution of boron tribromide (1.1-1.5 equivalents) in dichloromethane dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up: Carefully quench the reaction by the slow addition of methanol, followed by water. Extract the product into dichloromethane.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 5-Hydroxy-indan-2-one can be purified by column chromatography or recrystallization.

Applications in Medicinal Chemistry: Gateway to Novel Therapeutics

The true value of 5-Hydroxy-indan-2-one lies in its potential as a versatile intermediate for the synthesis of a wide array of therapeutic agents. The hydroxyl and ketone functionalities serve as key anchor points for chemical modification.

Synthesis of Novel Bronchodilators

The 2-aminoindan moiety is a key structural component of the long-acting β2-adrenergic agonist Indacaterol, used for the treatment of chronic obstructive pulmonary disease (COPD).[6] 5-Hydroxy-indan-2-one can serve as a crucial precursor for the synthesis of novel Indacaterol analogs with potentially improved pharmacological profiles.

Workflow for the Synthesis of 2-Amino-5-hydroxyindan:

Caption: Synthetic route to 2-Amino-5-hydroxyindan.

Protocol: Reductive Amination to 2-Amino-5-hydroxyindan

-

Oximation: Dissolve 5-Hydroxy-indan-2-one (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in ethanol. Add a base such as sodium acetate (1.5 equivalents) and reflux the mixture for 2-4 hours. Monitor the reaction by TLC. Upon completion, cool the reaction and remove the solvent under reduced pressure. The resulting oxime can be used in the next step without further purification.

-

Reduction: Dissolve the crude 5-Hydroxy-indan-2-one oxime in a suitable solvent like methanol or ethanol. Add a catalytic amount of palladium on carbon (10% w/w). Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50-60 psi) at room temperature until the uptake of hydrogen ceases.

-

Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. The resulting 2-Amino-5-hydroxyindan can be purified by crystallization of its hydrochloride salt.

This amino-indanol can then be coupled with a suitable epoxide to generate a library of β2-agonist candidates for screening.

Development of Novel Kinase Inhibitors

The indanone scaffold has been explored for the development of kinase inhibitors, which are a cornerstone of modern cancer therapy. The hydroxyl group of 5-Hydroxy-indan-2-one can be utilized to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.

Derivatization Strategy for Kinase Inhibitors:

Caption: General derivatization of 5-Hydroxy-indan-2-one.

Protocol: Suzuki Coupling for Aryl-Substituted Derivatives

To enhance the kinase inhibitory potential, the hydroxyl group can be first converted to a triflate, which can then undergo Suzuki coupling to introduce various aryl or heteroaryl moieties.

-

Triflation: Dissolve 5-Hydroxy-indan-2-one (1 equivalent) in anhydrous dichloromethane and cool to 0°C. Add a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents), followed by the dropwise addition of triflic anhydride (1.2 equivalents). Stir at 0°C for 1-2 hours.

-

Suzuki Coupling: To a mixture of the crude triflate (1 equivalent), a boronic acid or ester (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) in a suitable solvent system (e.g., toluene/ethanol/water), add a base like sodium carbonate. Heat the mixture to reflux under an inert atmosphere until the reaction is complete.

-

Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.

The resulting aryl-substituted indanones can be further modified at the 2-position to generate a diverse library of potential kinase inhibitors.

Precursors for Neuroprotective Agents

The indanone core is central to the design of multi-target-directed ligands for neurodegenerative diseases like Alzheimer's.[7] Derivatives of 5-Hydroxy-indan-2-one can be designed to inhibit key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).

Table 1: Biological Activities of Representative Indanone Derivatives

| Compound Class | Target | Key Structural Features | Reported Activity (IC₅₀/EC₅₀) |

| Donepezil Analogs | Acetylcholinesterase | Indanone core with a piperidine side chain | Nanomolar range |

| Indanone-Chalcone Hybrids | Antiviral (TMV) | Chalcone moiety attached to the indanone scaffold | EC₅₀ values in the low µg/mL range[2] |

| 5-Hydroxy-1-indanone derivatives | ACE Inhibition | Triazole and β-amino alcohol substitutions | IC₅₀ values in the low micromolar range |

Conclusion

5-Hydroxy-indan-2-one represents a valuable yet under-explored building block in medicinal chemistry. Its strategic combination of a hydroxyl group for versatile derivatization and a ketone at the less common 2-position opens up new avenues for the design and synthesis of novel therapeutic agents. The protocols and application notes provided in this guide offer a solid foundation for researchers to harness the potential of this promising scaffold in their drug discovery endeavors. The exploration of derivatives of 5-Hydroxy-indan-2-one is anticipated to yield a new generation of potent and selective modulators of various biological targets, contributing to the development of innovative treatments for a range of human diseases.

References

- Kwiecien, H., et al. (1991). Synthesis of 5-chloro-1-indanone derivatives as potential anticonvulsants. Polish Journal of Chemistry, 65(7-8), 1289-1295.

- De Paulis, T., et al. (1981). Synthesis and biological activity of some 5-substituted 1-indanones and their derivatives. Journal of Medicinal Chemistry, 24(9), 1021-1026.

- Howbert, J. J., & Crowell, T. A. (1990). The synthesis and antitumor activity of 5-substituted 1-indanones. Journal of Medicinal Chemistry, 33(3), 869-874.

- Cai, S., et al. (2005). A convenient synthesis of 2-fluoro-1-naphthols from 1-indanones. Tetrahedron Letters, 46(31), 5263-5265.

- Danishefsky, S., et al. (1979). A simple and efficient synthesis of 5-hydroxy-1-indanone. The Journal of Organic Chemistry, 44(22), 4078-4079.

- Chen, C. H., et al. (2011). Crystal structure of 5-hydroxyindan-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2622.

- Li, Y., et al. (2007). Crystal structure of 5-methoxy-1-indanone. Journal of Chemical Crystallography, 37(1), 39-42.

-

Organic Syntheses. (1955). 2-Indanone. Organic Syntheses, Coll. Vol. 3, p.483 (1955); Vol. 29, p.54 (1949). Available at: [Link]

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.

- Magnusson, S., et al. (1964). The acid strengths of 5- and 7-hydroxyindan-1-one. Acta Chemica Scandinavica, 18, 759-764.

-

European Patent Office. (2022). PROCESS FOR THE PREPARATION OF INDACATEROL AND INTERMEDIATES THEREOF (EP 3848354 B1). Available at: [Link]

- Saeed, A., & Bolte, M. (2007). 5-Bromo-1-indanone. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4279.

-

Kwiecien, H., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. Available at: [Link]

-

Patil, S. A., et al. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 793-814. Available at: [Link]

-

Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063. Available at: [Link]

-

Mondal, S., et al. (2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. Scientific Reports, 14(1), 9593. Available at: [Link]

-

Li, W., et al. (2014). Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. European Journal of Medicinal Chemistry, 89, 44-55. Available at: [Link]

-

Zhang, L., et al. (2023). Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. ACS Omega, 8(2), 2269–2280. Available at: [Link]

- Nagarapu, L., et al. (2018). Potent ACE inhibitors from 5-hydroxy indanone derivatives. Bioorganic & Medicinal Chemistry, 26(9), 2355-2362.

- Google Patents. (2016). Preparation method of 5-hydroxy-1-indanone (CN105237381A).

-

Bansal, R., & Singh, R. (2022). Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. ACS Chemical Neuroscience, 13(6), 846–860. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google Patents [patents.google.com]

- 7. Potent ACE inhibitors from 5-hydroxy indanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Considerations for the Large-Scale Synthesis of 5-Hydroxy-indan-2-one

Introduction

5-Hydroxy-indan-2-one is a valuable chemical intermediate whose structural motif is of growing interest in the fields of medicinal chemistry and materials science. Unlike its more common isomer, 5-hydroxy-1-indanone, the placement of the carbonyl group at the 2-position presents unique synthetic challenges, particularly when considering scalability and process efficiency. Standard intramolecular Friedel-Crafts acylation routes, which are highly effective for 1-indanones, are not directly applicable for constructing the 2-indanone core.[1] Therefore, alternative strategies must be employed.

This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on a viable and scalable synthetic approach to 5-Hydroxy-indan-2-one. We will dissect a multi-step pathway, focusing on the causality behind strategic choices, process safety, and the critical final demethylation step. The protocols and considerations outlined herein are designed to bridge the gap between laboratory-scale discovery and industrial-scale production.

Retrosynthetic Strategy

A robust retrosynthetic analysis is paramount for developing a scalable process. The most logical approach avoids direct construction of the 2-one functionality via cyclization, which is often low-yielding. Instead, a strategy that builds the carbon skeleton first and then reveals the ketone and phenol functionalities is preferred. The proposed pathway begins with a commercially available, appropriately substituted aromatic precursor, 3,4-dimethylanisole, and proceeds through a methoxy-protected intermediate, 5-methoxy-2-indanone.

Caption: Retrosynthetic analysis for 5-Hydroxy-indan-2-one.

Part 1: Synthesis of the 5-Methoxy-2-indanone Intermediate

This phase focuses on constructing the core bicyclic structure with the methoxy group serving as a stable and reliable protecting group for the future phenol. The synthesis begins from 3,4-dimethylanisole, leveraging a dithiane-based "umpolung" strategy to install the masked carbonyl group.[1][2]

Caption: Workflow for the synthesis of the 5-Methoxy-2-indanone intermediate.

Step 1: Radical Dibromination of 3,4-Dimethylanisole

Causality: The synthesis commences with the selective bromination of the benzylic methyl groups. A radical bromination using N-Bromosuccinimide (NBS) is the method of choice over elemental bromine to minimize electrophilic aromatic substitution on the electron-rich methoxy-activated ring. A radical initiator like AIBN (Azobisisobutyronitrile) or benzoyl peroxide is required to initiate the reaction, which is typically conducted under photochemical or thermal conditions.

Protocol:

-

Charge a suitable reactor with 3,4-dimethylanisole (1.0 eq.) and a non-polar solvent such as carbon tetrachloride or cyclohexane.

-

Add N-Bromosuccinimide (2.1 eq.) and a catalytic amount of AIBN (0.02 eq.).

-

Heat the mixture to reflux (approx. 80 °C) and irradiate with a high-intensity lamp (e.g., arc lamp) to facilitate radical initiation.

-

Monitor the reaction progress by GC or TLC. The reaction is complete when the starting material is consumed.

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 1,2-Bis(bromomethyl)-4-methoxybenzene is typically used in the next step without further purification.

Step 2: Dithiane Acetal Formation and Cyclization

Causality: This step is the cornerstone of the 2-indanone synthesis. 1,3-Dithiane serves as a masked carbonyl synthon. When deprotonated twice with a strong base like n-butyllithium (n-BuLi), it forms a dianion that acts as a nucleophile, displacing both benzylic bromides in an intramolecular fashion to form the five-membered ring.[1][2] This "umpolung" (polarity inversion) strategy is essential for forming the C-C bonds required for the ring structure.

Protocol:

-

In a separate, inerted reactor, dissolve 1,3-dithiane (1.05 eq.) in anhydrous THF at -20 °C.

-

Slowly add n-BuLi (2.1 eq., 2.5 M in hexanes) while maintaining the temperature below -10 °C. Allow the mixture to stir for 2-3 hours to ensure complete dianion formation.

-

In another reactor, dissolve the crude 1,2-Bis(bromomethyl)-4-methoxybenzene (1.0 eq.) in anhydrous THF.

-

Slowly add the solution of the dibromide to the dithiane dianion solution at -20 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyclized dithiane adduct.

Step 3: Ketone Deprotection (Hydrolysis of Dithiane)

Causality: The final step to obtain the methoxy intermediate is the hydrolysis of the dithiane thioacetal to reveal the ketone. This typically requires acidic conditions. While many reagents can accomplish this, large-scale operations must consider the toxicity and waste disposal of reagents like mercury(II) chloride, which is highly effective but environmentally hazardous. Alternative metal-free methods using strong acids or oxidative conditions are preferable.

Protocol:

-

Dissolve the crude dithiane adduct (1.0 eq.) in a mixture of acetone and water (e.g., 9:1 v/v).

-

Add a strong acid such as concentrated sulfuric acid (e.g., 2-3 eq.) portion-wise.

-

Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and neutralize carefully with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the crude 5-methoxy-2-indanone by vacuum distillation or crystallization from a suitable solvent system (e.g., isopropanol/heptane).

Part 2: O-Demethylation for Final Product Formation

The conversion of the stable 5-methoxy-2-indanone intermediate to the final 5-hydroxy-2-indanone product is a critical and often challenging step at scale. The aryl methyl ether bond is robust, requiring potent reagents for its cleavage.[3]

Comparative Analysis of Demethylating Agents

The choice of demethylating agent is a crucial process decision, balancing reactivity, cost, safety, and scalability.

| Reagent | Mechanism | Scalability Considerations |

| Boron Tribromide (BBr₃) | Potent Lewis acid; forms a complex with the ether oxygen, followed by bromide attack on the methyl group.[3] | High Reactivity: Effective but can be unselective. Hazards: Highly corrosive, toxic, and reacts violently with water. Requires specialized handling and equipment. Cost: Expensive, making it less viable for large-scale commodity synthesis. |

| Hydrobromic Acid (HBr) | Strong Brønsted acid; protonates the ether oxygen, followed by Sₙ2 attack by the bromide ion.[3] | Cost-Effective: Inexpensive bulk material. Harsh Conditions: Requires high temperatures (reflux), leading to high energy costs and potential side reactions. Corrosivity: Highly corrosive to standard reactors; requires glass-lined or specialized alloy vessels. |

| Aluminum Chloride (AlCl₃) | Lewis acid; similar mechanism to BBr₃ but less reactive. Can be used with a nucleophilic scavenger. | Moderate Cost: Cheaper than BBr₃. Milder Conditions: Can often be run at lower temperatures than HBr. Work-up: Generates significant aluminum salt waste, which can complicate work-up and waste disposal. Potential for selectivity. |

Recommended Protocol: Demethylation using Aluminum Chloride

Causality: For large-scale synthesis, aluminum chloride presents a pragmatic compromise. It is significantly less expensive and hazardous than BBr₃ and operates under less forcing conditions than HBr. Its use in anhydrous, non-coordinating solvents can favor the selective demethylation of aryl ethers.

Protocol:

-

Charge a dry, inerted reactor with anhydrous aluminum chloride (AlCl₃, 2.5-3.0 eq.) and a suitable solvent like benzene or toluene.

-

Slowly add a solution of 5-methoxy-2-indanone (1.0 eq.) in the same solvent, maintaining the temperature below 30°C.

-

Heat the reaction mixture to reflux (approx. 80-110 °C depending on the solvent) for 4-6 hours. Monitor the reaction by HPLC or TLC.

-

Once complete, cool the reaction mixture to 0-5 °C and quench with extreme caution by the slow, dropwise addition of ice-cold dilute hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure. The crude 5-Hydroxy-indan-2-one can be purified by crystallization from a solvent such as ethyl acetate/heptane to yield the final product.

References

- CN109232211A, A method for synthesizing an intermediate 2-indanone.

- CN108329197A, A kind of preparation method of indanone compounds.

-

Chemistry Stack Exchange, how can I prepare 5-nitro-2-indanone? (2017). Available at: [Link]

-

Seshadri, T. R., et al. Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. Proceedings of the Indian Academy of Sciences - Section A. Available at: [Link]

-

Chemistry Stack Exchange, How can 2-indanone be prepared? (2016). Available at: [Link]

-

Organic Chemistry Portal, Synthesis of indanones. Available at: [Link]

-

Organic Syntheses, 2-indanone. Coll. Vol. 4, p.530 (1963); Vol. 34, p.54 (1954). Available at: [Link]

-

ChemRxiv, Indanone Building Blocks from Lignin Related C-9 Plaform Molecules. Available at: [Link]

-

Zhang, L., et al. Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry. Available at: [Link]

- CN105237381A, Preparation method of 5-hydroxy-1-indanone.

-

Preprints.org, A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Available at: [Link]

-

Chem-Station, O-Demethylation (2024). Available at: [Link]

Sources

- 1. 5-Methoxy-1H-indene [myskinrecipes.com]

- 2. Formation of 5- and 6-methyl-1H-indene (C10H10) via the reactions of the para-tolyl radical (C6H4CH3) with allene (H2CCCH2) and methylacetylene (HCCCH3) under single collision conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Frontier: The Indanone Scaffold in Materials Science

A Note to the Researcher

Extensive investigation into the scientific literature reveals a notable scarcity of direct applications for 5-Hydroxy-indan-2-one within the field of materials science. Current research predominantly highlights the roles of indanone derivatives, particularly 1-indanones, in medicinal chemistry and organic synthesis. These compounds are recognized for their wide-ranging biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2]

While direct applications of 5-Hydroxy-indan-2-one in materials are not documented, the inherent chemical functionalities of the indanone scaffold present a compelling case for its potential as a building block for novel functional materials. This guide, therefore, takes a forward-looking approach. It will first outline the established role of indanone derivatives as versatile chemical intermediates. Subsequently, it will extrapolate potential materials science applications based on the structure and reactivity of the 5-hydroxy-indan-2-one isomer, 5-Hydroxy-indan-1-one , and related compounds like 2-benzylidene-1-indanones , for which some material-related aspirations have been noted.[3]

This document serves as a foundational resource for researchers and scientists poised to explore the untapped potential of the indanone framework in the development of next-generation materials.

Part 1: The Indanone Core - A Chemist's Versatile Toolkit

The indanone skeleton, a fused bicyclic structure composed of a benzene ring and a cyclopentanone ring, is a valuable platform in synthetic chemistry. The presence of a ketone group and an aromatic ring allows for a multitude of chemical transformations, making it an ideal starting point for constructing more complex molecules.

Established Synthetic Utility of Hydroxy-Indanones

5-Hydroxy-1-indanone, a positional isomer of the topic compound, is commercially available and primarily utilized as a precursor in multi-step syntheses.[4] Its utility is demonstrated in the preparation of various organic molecules, including those with potential pharmaceutical applications.[4][5] The hydroxyl and ketone functionalities are key reaction sites for building molecular complexity.

A notable synthesis of 5-hydroxy-1-indanone involves a multi-step process starting from 2,6-dibromophenol and 3-chloropropionyl chloride, followed by a Lewis acid-mediated cyclization and subsequent debromination.[2] This highlights the chemical robustness of the indanone core and the accessibility of its hydroxylated derivatives.

Part 2: Projecting Applications in Materials Science - A Forward Look

While direct evidence is wanting for 5-Hydroxy-indan-2-one, we can infer potential applications by examining related structures that bridge the gap between biological activity and material function.

Application Note 1: Building Blocks for Conjugated Polymers

Core Concept: The fusion of an aromatic ring and an enone system within the indanone scaffold provides a basis for creating conjugated materials. The 2-benzylidene-1-indanone family, in particular, possesses a conjugated structure that is key to their biological and potential material applications.[3] These properties could be harnessed for applications in organic electronics.

Hypothetical Workflow for Polymer Synthesis:

The hydroxyl group of 5-Hydroxy-indan-2-one offers a reactive handle for polymerization. For instance, it could be functionalized into a polymerizable group, such as an acrylate or a styrenic moiety. Alternatively, it could be used in condensation polymerizations to form polyesters or polyethers. The indanone core would then be incorporated into the polymer backbone, potentially imparting unique photophysical or thermal properties.

Protocol: Hypothetical Synthesis of a Poly(indanone ether)

Objective: To synthesize a polymer incorporating the 5-hydroxy-indan-2-one moiety via etherification.

Materials:

-

5-Hydroxy-indan-2-one

-

1,4-Dibromobutane

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

Deionized Water

Procedure:

-

Monomer Preparation (Conceptual): The synthesis would first require a reliable source or an efficient synthesis of 5-Hydroxy-indan-2-one.

-

Polymerization Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add equimolar amounts of 5-Hydroxy-indan-2-one and 1,4-dibromobutane.

-

Solvent and Base Addition: Add anhydrous DMF to dissolve the reactants, followed by the addition of an excess of anhydrous K₂CO₃ (approximately 2-3 equivalents) as the base.

-

Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere and stir vigorously for 24-48 hours. The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC).

-

Work-up and Precipitation: After cooling to room temperature, filter the mixture to remove the inorganic salts. Precipitate the polymer by slowly adding the filtrate to a large volume of methanol or water.

-

Purification: Collect the polymer by filtration, wash it with methanol and water to remove unreacted monomers and oligomers, and dry it under vacuum.

Characterization: The resulting polymer would be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure, GPC to determine its molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to evaluate its thermal properties.

Visualizing the Concept: Polymerization Pathway

Caption: Conceptual Polymerization Scheme.

Application Note 2: Precursors for High-Performance Thermosets

Core Concept: The rigid, bicyclic structure of the indanone core could enhance the thermal stability and mechanical properties of thermosetting polymers. The hydroxyl group provides a reactive site for crosslinking reactions.

Hypothetical Application: 5-Hydroxy-indan-2-one could be used as a modifier or a co-monomer in epoxy resin formulations. The hydroxyl group can react with epoxy groups, incorporating the indanone moiety into the crosslinked network. This could potentially increase the glass transition temperature (Tg) and improve the char yield of the resulting thermoset, making it suitable for applications requiring high thermal resistance.

Protocol: Conceptual Formulation of an Indanone-Modified Epoxy Resin

Objective: To prepare a thermoset with enhanced thermal properties using 5-Hydroxy-indan-2-one as a reactive modifier.

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

-

5-Hydroxy-indan-2-one

-

A diamine curing agent (e.g., 4,4'-Diaminodiphenylmethane)

-

Acetone (as a solvent for mixing, if necessary)

Procedure:

-

Blending: In a suitable container, mechanically mix a predetermined amount of the liquid DGEBA resin with the desired weight percentage of 5-Hydroxy-indan-2-one. Gentle heating and the addition of a minimal amount of acetone can aid in achieving a homogeneous mixture.

-

Degassing: Place the mixture in a vacuum oven at a moderate temperature (e.g., 60 °C) to remove any entrapped air bubbles and the solvent.

-

Curing Agent Addition: Cool the mixture to a temperature that allows for a sufficient pot life after the addition of the curing agent. Add the stoichiometric amount of the diamine curing agent and mix thoroughly until a uniform blend is obtained.

-

Curing: Pour the formulation into a preheated mold and cure it in an oven following a specific curing cycle (e.g., 2 hours at 120 °C followed by 2 hours at 180 °C). The exact cycle will depend on the specific resin and curing agent used.

-

Post-Curing and Characterization: After curing, allow the sample to cool down slowly to room temperature to avoid thermal stresses. The resulting thermoset can then be subjected to mechanical testing (e.g., tensile strength, flexural modulus) and thermal analysis (DSC for Tg, TGA for thermal stability).

Visualizing the Workflow: Thermoset Formulation

Caption: Thermoset Formulation Workflow.

Part 3: Future Directions and a Call to a Research

The exploration of 5-Hydroxy-indan-2-one and its derivatives in materials science is an open field. The synthesis of this specific isomer and a thorough characterization of its properties are the necessary first steps. Subsequent research could focus on:

-

Computational Modeling: Density Functional Theory (DFT) calculations could predict the electronic and photophysical properties of polymers and materials incorporating the 5-Hydroxy-indan-2-one unit.

-

Derivatization: The ketone functionality offers another site for chemical modification, potentially leading to a wider range of monomers and material precursors.

-

Structure-Property Relationship Studies: A systematic investigation into how the incorporation of the indanone scaffold influences material properties will be crucial for designing materials with targeted functionalities.

While the current body of literature does not provide direct application notes for 5-Hydroxy-indan-2-one in materials science, the fundamental principles of organic and polymer chemistry suggest a promising future. The protocols and ideas presented here are intended to be a launching point for innovative research in this nascent area.

References

-

Frontiers. (2021, February 2). Advances in the Microbial Synthesis of 5-Hydroxytryptophan. Frontiers in Bioengineering and Biotechnology. [Link]

-

MDPI. (2023, November 12). New Synthetic Applications of 2-Benzylidene-1-indanones: Synthesis of 4b,10,10a,11-Tetrahydro-5H-indeno[1,2-H]quinoline and 1′-(Diisopropylamino)-2,2′-spirobi[indene]-1,3′(1′H,3H)-dione. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Hydroxyindan-1-one. PubMed Central. [Link]

-